6-(Pyrrolidin-3-YL)-1H-indazole is a chemical compound characterized by the presence of an indazole ring substituted with a pyrrolidine group at the 6-position. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. The indazole structure consists of a fused five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and biological activities.
6-(Pyrrolidin-3-YL)-1H-indazole belongs to the class of indazole derivatives, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties. The compound can be synthesized through various methods, often involving multi-step reactions that allow for the introduction of different substituents on the indazole core .
The synthesis of 6-(Pyrrolidin-3-YL)-1H-indazole typically involves several key steps:
These methods can be optimized for industrial applications, utilizing continuous flow synthesis and catalytic techniques to improve efficiency and cost-effectiveness.
The molecular formula of 6-(Pyrrolidin-3-YL)-1H-indazole is , with a molecular weight of 187.24 g/mol. The structure features:
C1CNCC1N2C3=CC=CC=C3C=N2QOPKGPZIDCLFFF-UHFFFAOYSA-N.6-(Pyrrolidin-3-YL)-1H-indazole participates in various chemical reactions, including:
The specific products formed during these reactions depend on the conditions and reagents used, allowing for a diverse range of derivatives to be synthesized.
The mechanism of action for 6-(Pyrrolidin-3-YL)-1H-indazole primarily involves its role as an enzyme inhibitor and receptor modulator. Research indicates that it may inhibit specific kinases involved in cancer progression by binding to active or allosteric sites on these enzymes. This binding can disrupt normal signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Studies have also shown its potential efficacy against various diseases, including fungal infections and inflammatory disorders, highlighting its versatility as a therapeutic agent.
Relevant data includes:
6-(Pyrrolidin-3-YL)-1H-indazole has several applications in scientific research and industry:
The unique combination of structural features in 6-(Pyrrolidin-3-YL)-1H-indazole positions it as a valuable candidate for further research in drug development, particularly within therapeutic areas that target kinase inhibition and receptor modulation.
Indazole derivatives are privileged nitrogen-containing heterocycles in drug design due to their versatile bioactivity and structural similarity to endogenous molecules. The 1H-indazole tautomer predominates in pharmaceuticals because of its thermodynamic stability, enabling optimal target binding [5] [6]. These scaffolds demonstrate broad therapeutic potential, evidenced by FDA-approved agents:
Indazole’s significance stems from three key properties:
Table 1: Clinically Approved Indazole-Based Drugs
| Drug Name | Target/Use | Key Indazole Substitution |
|---|---|---|
| Pazopanib | Multi-kinase inhibitor (RCC) | 1H-Indazole-5-amine |
| Niraparib | PARP1/PARP2 inhibitor | 3-Cyclopropyl substitution |
| Granisetron | Serotonin receptor antagonist | 1-Methyl-1H-indazole-3-carboxylate |
| Benzydamine | NSAID (anti-inflammatory) | 3-Benzyoxy substitution |
Substitution at the indazole C-3 position profoundly influences target engagement and selectivity. The 3-amine group serves as a hydrogen-bond donor/acceptor in kinase inhibitors, while hydrophobic 3-substituents enhance affinity for receptors with lipophilic pockets:
Table 2: Bioactivity of 3-Substituted Indazoles
| Compound | C-3 Substituent | Target | Potency (IC50/Ki) | Selectivity |
|---|---|---|---|---|
| 7t | 4-(4-Pyridyl)piperidine | Sigma-2 | 16 nM (Ki) | >625x vs. Sigma-1 |
| 8r | Benzimidazole-benzamide | FLT3 | 41.6 nM (IC50) | >42 kinases screened |
| 6o | Piperazine acetamide | K562 leukemia | 5.15 μM (IC50) | 6.4x vs. HEK-293 |
The compound 6-(Pyrrolidin-3-yl)-1H-indazole (CAS: 1158767-28-2) represents a structurally optimized indazole derivative with dual functional zones: the indazole core provides planar aromaticity for target engagement, while the pyrrolidine moiety adds 3D complexity and basicity for membrane penetration and salt formation. Key properties include:
Synthetic routes leverage transition metal catalysis and reductive cyclization:
Table 3: Physicochemical Properties of 6-(Pyrrolidin-3-yl)-1H-Indazole
| Property | Value |
|---|---|
| CAS Registry Number | 1158767-28-2 |
| IUPAC Name | 6-(pyrrolidin-3-yl)-1H-indazole |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.25 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Aromatic Rings | 2 (indazole + pyrrolidine) |
The compound’s emergence reflects three drug design trends:
Interactive Table: Key Derivatives of 6-(Pyrrolidin-3-yl)-1H-Indazole
| Derivative Type | Example Modification | Therapeutic Application | Reported Activity |
|---|---|---|---|
| N1-Alkylated | 1-Tetrahydrofuran-2-yl | Kinase inhibition | FLT3 IC50 = 0.0416 μM [9] |
| Pyrrolidine N-acylated | N-Propanoyl | Sigma receptor modulation | Sigma-2 Ki = 169 nM [2] |
| C3-Functionalized | 3-Bromo substituted | Anticancer probes | HepG2 IC50 = 5.50 μM [10] |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5